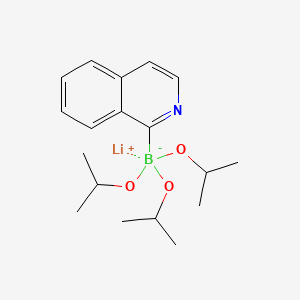![molecular formula C10H19ClN6O4 B12505157 (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride: is a synthetic amino acid derivative. It is characterized by the presence of an azido group, which makes it a versatile compound for various chemical reactions, particularly in the field of bioconjugation and click chemistry. This compound is often used in the synthesis of peptides and proteins, where it serves as a building block for introducing azido functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride typically involves multiple steps:
Protection of the Amino Group: The amino group of lysine is protected using a suitable protecting group such as a carbamate.
Azidation: The protected lysine is then reacted with azidoacetic acid or its derivatives under mild conditions to introduce the azido group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Copper(I) catalysts for click chemistry.
Reducing Agents: Triphenylphosphine or hydrogenation catalysts for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a building block for introducing azido functionalities in peptides.
Bioconjugation: Facilitates the attachment of biomolecules through click chemistry.
Biology:
Protein Labeling: Used for labeling proteins with fluorescent tags or other probes.
Drug Delivery:
Medicine:
Diagnostics: Used in the development of diagnostic tools and assays.
Therapeutics: Potential use in the development of novel therapeutic agents.
Industry:
Material Science: Used in the synthesis of functionalized materials and polymers.
Nanotechnology: Applications in the development of nanomaterials and nanodevices.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, particularly click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid: The non-hydrochloride form of the compound.
Azidoalanine: Another amino acid derivative with an azido group.
Azidomethylphenylalanine: A phenylalanine derivative with an azido group.
Uniqueness:
Versatility: The presence of the azido group makes it highly versatile for various chemical reactions.
Specificity: It can be specifically incorporated into peptides and proteins, allowing for precise modifications.
Reactivity: The azido group is highly reactive, enabling efficient bioconjugation and click chemistry reactions.
This detailed article provides a comprehensive overview of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H19ClN6O4 |
|---|---|
Poids moléculaire |
322.75 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H18N6O4.ClH/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12;/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20);1H/t7-;/m0./s1 |
Clé InChI |
GUKXAARIODCJPD-FJXQXJEOSA-N |
SMILES isomérique |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


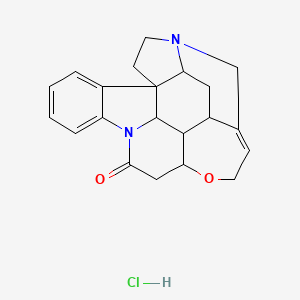
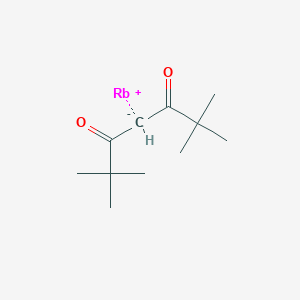
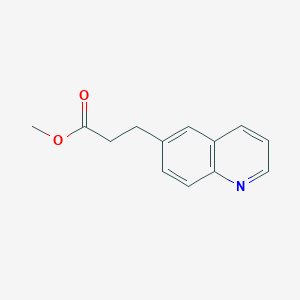


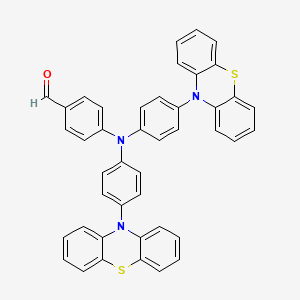
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
amine) chloride](/img/structure/B12505131.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
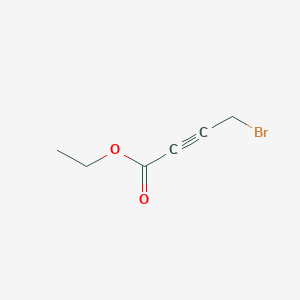
![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)
